2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine
Description
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine is a bromopyridine derivative featuring a 1-tosylpiperidin-2-yl substituent at the 3-position of the pyridine ring. The compound combines a bromine atom (electron-withdrawing group) with a bulky tosylpiperidine moiety, which introduces steric hindrance and modulates electronic properties. The tosyl (p-toluenesulfonyl) group enhances stability and lipophilicity, while the piperidine ring may confer conformational flexibility or chirality.
Lithiation-Electrophilic Trapping: Lithiation of 2-bromopyridine derivatives followed by reaction with a piperidinyl electrophile, as seen in the synthesis of 2-bromo-3-(2-fluoroethoxy)pyridine ().
Tosylation: Subsequent protection of the piperidine nitrogen with tosyl chloride under basic conditions .
Properties
Molecular Formula |
C17H19BrN2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-bromo-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3 |
InChI Key |
XQBMOJZQMQZODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-tosylpiperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a boronic acid derivative of 1-tosylpiperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethyl acetate at elevated temperatures.
Chemical Reactions Analysis
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) :
- Boron-Containing Derivatives :
Physicochemical Properties
Biological Activity
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine is a synthetic compound characterized by its unique structural features, which include a brominated pyridine ring and a tosyl-substituted piperidine moiety. Its molecular formula is C13H16BrN2O2S. The presence of the bromine atom enhances its electrophilic properties, making it a candidate for various biological activities and applications in medicinal chemistry.
The compound exhibits significant reactivity due to its functional groups, allowing it to participate in various chemical transformations. This reactivity is pivotal for synthesizing more complex organic molecules and exploring structure-activity relationships in biological systems.
Biological Activity
Research on the biological activity of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine reveals several potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine may possess similar effects. The bromine substitution can enhance the compound's ability to penetrate microbial membranes.
- Cytotoxicity : Preliminary investigations have shown that this compound may exhibit cytotoxic effects against various cancer cell lines, although further studies are required to elucidate its mechanisms of action and specificity.
- Neuropharmacological Effects : Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with piperidine structures have been associated with modulation of neurotransmitter systems, which could be explored further for neuroprotective or psychoactive effects .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine. Key factors influencing its biological activity include:
- Electrophilicity : The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic sites in biological targets.
- Tosyl Group : The tosyl group can influence solubility and bioavailability, affecting how the compound interacts with biological systems.
Comparative Analysis
To better understand the uniqueness of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine, a comparative analysis with structurally similar compounds can provide insights into its potential applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1-Tosylpiperidin-2-yl)pyridine | Lacks bromine substitution | Potentially less reactive but retains biological activity |
| 2-Bromo-pyridine | Simple brominated pyridine without piperidine moiety | More straightforward synthesis but less complex behavior |
| 4-Bromo-N-(p-toluenesulfonyl)aniline | Aniline derivative with a sulfonamide | Different reactivity patterns due to amine functionality |
This table illustrates how the dual functionality from both the bromine and tosyl groups in 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine allows for diverse chemical reactivity not seen in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
